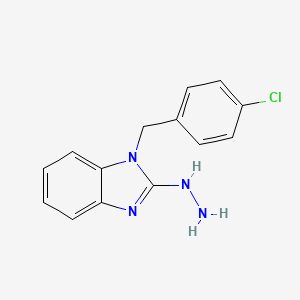![molecular formula C20H14ClNO3S B11476663 7-(3-Chlorophenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11476663.png)
7-(3-Chlorophenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-Chlorophenyl)-5-oxo-3-phenyl-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid is a complex heterocyclic compound It features a thieno[3,2-b]pyridine core, which is a fused bicyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of 7-(3-chlorophenyl)-5-oxo-3-phenyl-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as 3-chlorobenzaldehyde and 2-aminothiophenol can undergo condensation and cyclization reactions to form the thieno[3,2-b]pyridine core. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-(3-Chlorophenyl)-5-oxo-3-phenyl-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be studied for its interactions with biological macromolecules.
Industry: It may be used in the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets, such as enzymes or receptors. The thieno[3,2-b]pyridine core can bind to active sites, potentially inhibiting or modulating the activity of the target. Pathways involved may include signal transduction or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar compounds include other thieno[3,2-b]pyridine derivatives, such as:
Imidazo[1,2-a]pyridines: These compounds also feature a fused bicyclic structure and have applications in medicinal chemistry.
Indole derivatives: Indoles are another class of heterocyclic compounds with diverse biological activities. The uniqueness of 7-(3-chlorophenyl)-5-oxo-3-phenyl-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid lies in its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the core structure, which can confer unique chemical and biological properties.
Properties
Molecular Formula |
C20H14ClNO3S |
|---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
7-(3-chlorophenyl)-5-oxo-3-phenyl-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C20H14ClNO3S/c21-13-8-4-7-12(9-13)14-10-15(23)22-17-16(11-5-2-1-3-6-11)19(20(24)25)26-18(14)17/h1-9,14H,10H2,(H,22,23)(H,24,25) |
InChI Key |
GIWNPRJYKWGNTR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=C(S2)C(=O)O)C3=CC=CC=C3)NC1=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-4-(4-bromophenyl)-4-hydroxy-2-imino-3-azabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile](/img/structure/B11476583.png)
![1-(3-methoxyphenyl)-4-[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11476585.png)
![2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)acetamide](/img/structure/B11476589.png)
![7-{4-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11476592.png)
![methyl 4-[2-amino-3-cyano-7-(dimethylamino)-4H-chromen-4-yl]benzoate](/img/structure/B11476597.png)
![3,5-dimethyl-8-phenyl-13-(3,4,5-trimethoxyphenyl)-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11476601.png)
![7-(4-hydroxy-3,5-dimethoxyphenyl)-7-(trifluoromethyl)furo[2,3-f][1,3]benzodioxol-6(7H)-one](/img/structure/B11476606.png)
![2-[(benzylcarbamoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B11476616.png)
![4-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11476626.png)

![Ethyl 4-[({[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11476637.png)
![3-(3,4-dimethoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11476642.png)
![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 3,6-di(4-pyridinyl)-](/img/structure/B11476643.png)
![6-(4-chlorobenzyl)-1-(3-chloro-2-methylphenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11476644.png)
